Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate
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Overview
Description
Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1-methylpyrazole-3-carboxylate with 2-(furan-2-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings contribute to its binding affinity and specificity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1H-pyrazole-3-carboxylate
- Ethyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate
- Methyl 5-[[2-(thiophen-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate
Uniqueness
Methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate is unique due to its specific combination of furan and pyrazole rings, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
IUPAC Name |
methyl 5-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-15-10(7-9(14-15)12(17)18-2)13-11(16)6-8-4-3-5-19-8/h3-5,7H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXWOOQLCCFAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)NC(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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